2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Overview
Description
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound an important intermediate in the synthesis of various active ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the selective fluorination of chloromethylpyridines under controlled conditions. For instance, the Balz-Schiemann reaction can be used to introduce the trifluoromethyl group . This reaction involves the diazotization of an amino group followed by the replacement with a trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound often involves a stepwise liquid-phase and vapor-phase synthesis. The process begins with the chlorination of methylpyridines to form intermediates, which are then subjected to vapor-phase fluorination to introduce the trifluoromethyl group . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro derivatives .
Scientific Research Applications
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For instance, in medicinal chemistry, it can inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
2-Fluoro-3-methylpyridine: Utilized in the synthesis of fluorine-containing pyridine aldoximes for treating nerve-agent poisoning.
Uniqueness
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine is unique due to its combination of an amino group, a chloromethyl group, and a trifluoromethyl group on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-(chloromethyl)-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-5(7(9,10)11)1-2-13-6(4)12/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKFZPSEAPARPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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